ETHYL 2-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE
Overview
Description
ETHYL 2-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a fluorobenzyl group, which can impart unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE typically involves the reaction of ethyl glycinate hydrochloride with 2-fluorobenzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane at a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process, which allows for better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control systems ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE undergoes several types of chemical reactions, including:
Aminolysis: The reaction with amines to form amides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Aminolysis: Primary or secondary amines under mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Hydrolysis: 2-fluorobenzylamine and ethyl glycolate.
Aminolysis: 2-fluorobenzylamide derivatives.
Reduction: 2-fluorobenzyl alcohol and ethyl glycolate.
Scientific Research Applications
ETHYL 2-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE involves its interaction with nucleophiles due to the presence of the ester and amide functional groups. The fluorobenzyl group can participate in various electronic interactions, influencing the reactivity of the compound. The molecular targets and pathways involved are primarily related to its ability to form hydrogen bonds and undergo nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-[(2-FLUOROBENZOYL)AMINO]ACETATE: Similar structure but with a benzoyl group instead of a benzyl group.
ETHYL 2-[(2-CHLOROBENZYL)AMINO]CARBONYL]AMINO)ACETATE: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
The presence of the fluorobenzyl group in ETHYL 2-({[(2-FLUOROBENZYL)AMINO]CARBONYL}AMINO)ACETATE imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its analogs. This makes it a valuable compound in synthetic organic chemistry and drug development.
Properties
IUPAC Name |
ethyl 2-[(2-fluorophenyl)methylcarbamoylamino]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-2-18-11(16)8-15-12(17)14-7-9-5-3-4-6-10(9)13/h3-6H,2,7-8H2,1H3,(H2,14,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFDFVUQQHLENJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)NCC1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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